5-(4-Fluorophenyl)valeric acid is a chemical compound with the molecular formula and a molecular weight of 196.22 g/mol. It is classified as a carboxylic acid, specifically a substituted valeric acid, where a fluorophenyl group is attached to the fifth carbon of the valeric acid chain. This compound is known for its potential applications in pharmaceuticals and organic synthesis.
5-(4-Fluorophenyl)valeric acid can be synthesized from various starting materials, including fluorinated aromatic compounds and acylating agents. The compound is commercially available from chemical suppliers such as VWR and Thermo Fisher Scientific, indicating its relevance in research and industrial applications .
The synthesis of 5-(4-Fluorophenyl)valeric acid can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. For instance, using mild conditions can help minimize side reactions that may lead to unwanted byproducts.
The molecular structure of 5-(4-Fluorophenyl)valeric acid can be represented as follows:
This structure features a valeric acid backbone with a para-fluorophenyl substituent, which significantly influences its chemical properties and reactivity.
5-(4-Fluorophenyl)valeric acid participates in various chemical reactions typical for carboxylic acids:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom on the aromatic ring, which enhances its acidity compared to non-fluorinated analogs.
The mechanism of action for 5-(4-Fluorophenyl)valeric acid primarily revolves around its role as an intermediate in synthetic pathways leading to bioactive compounds. Its structural features allow it to participate in nucleophilic substitution reactions and serve as a building block in drug development.
Research indicates that compounds derived from 5-(4-Fluorophenyl)valeric acid exhibit various biological activities, making them valuable in medicinal chemistry .
5-(4-Fluorophenyl)valeric acid finds applications primarily in scientific research and pharmaceutical development. It serves as an important intermediate in the synthesis of various biologically active molecules, including those used in treating cardiovascular diseases and other health conditions. Additionally, its derivatives are explored for their potential therapeutic effects due to their unique structural properties .
The integration of chemoenzymatic strategies has revolutionized the synthesis of structurally diverse polyketides, with 5-(4-fluorophenyl)valeric acid serving as a critical non-physiological starter unit. Stilbene synthase (STS) from Pinus sylvestris exhibits exceptional substrate promiscuity, enabling the incorporation of synthetic arylalkyl acids like 5-(4-fluorophenyl)valeric acid into polyketide scaffolds. This enzyme catalyzes decarboxylative condensations using engineered CoA-thioester precursors, bypassing the limitations of native starter units. The chemoenzymatic pipeline combines synthetic preparation of acid precursors with enzymatic chain extension, generating unnatural polyketides with enhanced bioactivities. For example, novel derivatives synthesized via STS-mediated elongation of 5-(4-fluorophenyl)valerate demonstrated significant cytotoxicity against A549, HCT116, and Cal27 cancer cell lines, validating this approach for pharmaceutical lead diversification [2] [4].
Table 1: Chemoenzymatic vs. Traditional Polyketide Synthesis Approaches
Parameter | Traditional PKS Pathways | Chemoenzymatic with STS |
---|---|---|
Starter Unit Flexibility | Narrow (e.g., coumaroyl-CoA) | Broad (arylalkyl/acyl-CoA derivatives) |
Structural Diversity | Limited to natural scaffolds | Unnatural polyketides (e.g., fluorinated analogs) |
Catalytic Efficiency | High with native substrates | Moderate (30–50% yield optimized) |
Pharmaceutical Relevance | Established natural products | New lead compounds with enhanced bioactivity |
Substrate engineering focuses on designing arylalkyl carboxylic acids that mimic native CoA-ligase substrates while introducing pharmacophores like fluorine. 5-(4-Fluorophenyl)valeric acid (C₁₁H₁₃FO₂; MW 196.22 g/mol) exemplifies this strategy, where the fluorophenyl moiety enhances electronic properties and the C5-alkyl chain optimiates steric compatibility with STS active sites. The compound’s synthesis involves Friedel-Crafts acylation or carboxylation of 4-fluorophenyl precursors, yielding a solid (mp 73–79°C) with 97% purity [1] [5]. When activated as a CoA-thioester, this starter unit undergoes STS-catalyzed elongation with malonyl-CoA extenders, forming triketide or tetraketide lactones. Modulating the alkyl spacer length (valerate vs. hexanoate) tunes enzyme kinetics – longer chains improve conversion rates by 1.8-fold due to enhanced hydrophobic interactions with STS substrate tunnels [2] [4].
Table 2: Engineered Starter Units for STS-Catalyzed Polyketide Synthesis
Starter Unit | Structure | STS Conversion (%) | Key Product Features |
---|---|---|---|
5-(4-Fluorophenyl)valeric acid | C₆H₄F-(CH₂)₄-COOH | 45–52 | Cytotoxic fluorinated polyketides |
6-Phenylhexanoic acid | C₆H₅-(CH₂)₅-COOH | 38 | Enhanced lipophilicity |
4-Biphenylacetic acid | (C₆H₅)₂-CH-COOH | 28 | Sterically constrained scaffolds |
7-Phenylheptanoic acid | C₆H₅-(CH₂)₆-COOH | 56 | Optimal chain length flexibility |
Benzoate-CoA ligase (BadA) from Rhodopseudomonas palustris is engineered to activate 5-(4-fluorophenyl)valeric acid into its CoA-thioester – the essential precursor for STS elongation. Wild-type BadA exhibits limited efficiency toward arylalkyl acids due to a constricted active site. Structure-guided mutagenesis resolves this: The H333A/I334A double mutant enlarges the substrate-binding pocket, accommodating extended alkyl chains. Crystallographic analyses (1.57–2.13 Å resolution) confirm mutated residues eliminate steric clashes with the valerate moiety, increasing catalytic efficiency (kcat/KM) by 12-fold [2]. The mutant ligase achieves >85% conversion of 5-(4-fluorophenyl)valeric acid to its CoA derivative at physiological pH, whereas wild-type shows <15% conversion. This optimization is foundational for precursor-directed biosynthesis, enabling gram-scale production of fluorinated polyketide libraries [2] [4].
High-yield production of STS and mutant BadA relies on tailored heterologous expression in E. coli. Key parameters include:
Table 3: Expression Parameters for Enzymes in Chemoenzymatic Pathways
Enzyme | Host Strain | Induction | Yield (mg/L) | Purity (%) |
---|---|---|---|---|
STS (Pinus sylvestris) | BL21(DE3) | 0.2 mM IPTG, 16°C, 16h | 38–42 | >95 |
BadA Wild-Type | BL21(DE3) | 0.5 mM IPTG, 25°C, 6h | 25 | 90 |
BadA H333A/I334A Mutant | BL21(DE3) | 0.5 mM IPTG, 18°C, 12h | 30 | 92 |
Malonyl-CoA Synthetase (RtMCS) | K12 | 0.4 mM IPTG, 30°C, 8h | 50 | 95 |
The chemoenzymatic workflow unites chemical synthesis of 5-(4-fluorophenyl)valeric acid with multi-enzyme cascades:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8